molecular formula C16H26N2 B135294 (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine CAS No. 147769-93-5

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

Cat. No.: B135294
CAS No.: 147769-93-5
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-HNNXBMFYSA-N
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Description

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a chiral amine compound that features a piperidine ring, which is a common structural motif in many pharmacologically active molecules The compound’s structure includes a piperidine moiety attached to a phenyl ring, which is further connected to a butan-1-amine chain with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with the piperidine ring.

    Introduction of the Butan-1-amine Chain: The butan-1-amine chain is attached through a reductive amination reaction, where an aldehyde or ketone precursor reacts with the amine group of the piperidine-phenyl intermediate.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved through various chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogenated benzene derivatives and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound to study the effects of piperidine derivatives on biological systems, including their interactions with receptors and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with potential anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid with various pharmacological activities, including anticancer and antiviral effects.

Uniqueness

(S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is unique due to its specific structural features, including the chiral center and the combination of the piperidine and phenyl moieties

Properties

IUPAC Name

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163796
Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
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Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147769-93-5
Record name (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147769-93-5
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Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
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Record name 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-
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Record name (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine
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Record name 3-METHYL-1-(2-PIPERIDINOPHENYL)-1-BUTYLAMINE, (S)-
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Synthesis routes and methods I

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-pieridinophenyl)-1-butylamine and of N-acetyl-L-gluatmic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods II

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-piperidino-phenyl)-1-butylamine and of N-acetyl-L-glutamic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods III

Procedure details

A stirred solution of 122 g (0.495 mol) of racemic 1-(2-piperidino-phenyl)-3-methyl-1-butylamine in 1000 ml of acetone is mixed with 93.7 g (0.495 mol) of N-acetyl-L-glutaminic acid. The mixture is refluxed over a vapour bath and methanol is added in batches (a total of about 80 ml) until a clear solution is obtained. After this has been left to cool and stand overnight at ambient temperature, the crystals obtained are removed by suction filtering, washed twice with 200 ml of cold acetone at -15° C. and then dried. The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)] is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol, thereby obtaining the (S)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine as the addition salt of N-acetyl-L-glutaminic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using enzymatic catalysis in the synthesis of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine?

A: Utilizing lipase Novozym435 as a catalyst in the synthesis of this compound presents several advantages over traditional chemical methods []. These include:

    Q2: What are the different synthetic routes explored for producing this compound and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, the key intermediates of Repaglinide?

    A: Researchers have investigated various synthetic approaches to produce both this compound and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid []. These methods encompass:

    • Enzymatic Resolution: Employing enzymes, like lipase Novozym435, to selectively synthesize the desired enantiomer of this compound [].

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